molecular formula C11H12N2S B1281751 [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine CAS No. 89152-85-2

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

Cat. No. B1281751
CAS RN: 89152-85-2
M. Wt: 204.29 g/mol
InChI Key: DBRGOSWTMATQKR-UHFFFAOYSA-N
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Description

The compound [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of thiazole derivatives often involves strategies that allow for the introduction of various substituents into the thiazole core to modulate its biological activity. For instance, the synthesis of [4-(3-methoxyphenyl)-thiazol-2-yl]hydrazyne derivatives, which are structurally related to [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine, has been reported to yield good results, with the derivatives being characterized by elemental analysis and NMR studies . Similarly, the synthesis of thiazole-2-yl-(amino)methylphosphonates and phosphinates involves nucleophilic addition to thiazole-derived imines, although the thiazole-2 derivatives were found to undergo cleavage under acidic conditions .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be complex, with the presence of various substituents influencing the overall molecular conformation and electronic distribution. For example, the X-ray structure analysis of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, revealed a slightly warped ring skeleton and variations in bond lengths that could be explained by Huckel MO theory . These structural insights are crucial for understanding the interaction of thiazole derivatives with biological targets.

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the hydrazine derivatives mentioned earlier were assayed for their inhibitory activity against human monoamine oxidase (hMAO), with some showing nanomolar IC50 values, indicating potent inhibitory effects . Additionally, the cleavage of thiazole-2-yl-(amino)methylphosphonates under acidic conditions suggests that the stability of such compounds can be influenced by the reaction environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of substituents like methyl groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its interaction with biological targets. For example, the antioxidant properties of benzimidazole derivatives with thiazole moieties were evaluated, with some compounds showing good scavenging activity for DPPH radicals . These properties are critical for the development of thiazole derivatives as therapeutic agents.

Scientific Research Applications

Monoamine Transporter Binding and Monoamine Uptake Inhibition

  • Researchers developed synthetic methods for compounds including 3beta-(4-substituted phenyl)-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes, which show high affinity for dopamine transporters compared to serotonin and norepinephrine transporters. These compounds are potent in dopamine uptake inhibition, suggesting potential applications in neurological research and therapy (Gong et al., 2007).

Antimicrobial and Antifungal Activities

  • Amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole were synthesized and exhibited anti-bacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae. This indicates potential use in developing new antimicrobial agents (Prajapati & Modi, 2011).

Anticancer Evaluation

  • Various derivatives of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine have been synthesized and evaluated for their anticancer activities against different cancer cell lines, showing potential as therapeutic agents for various cancers (Ravinaik et al., 2021); (Yakantham et al., 2019).

Antiprotozoal Activity

  • Thiazole derivatives with substituted methylamine side chains have shown moderate activity against Trypanosoma cruzi and Trypanosoma rhodesiense, indicating potential for antiprotozoal drug development (Verge & Roffey, 1975).

Antitubercular Agents

  • Compounds synthesized from 2-(4-methylphenyl)acetic acid, thiophene-2-carboxylic acid, and substituted phenyl-1,3-thiazol-2-amines showed promising antibacterial activity against Mycobacterium tuberculosis H37RV, indicating potential as antitubercular agents (Nagaladinne et al., 2020).

properties

IUPAC Name

[2-(3-methylphenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-3-2-4-9(5-8)11-13-10(6-12)7-14-11/h2-5,7H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGOSWTMATQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40526451
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine

CAS RN

89152-85-2
Record name 1-[2-(3-Methylphenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40526451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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